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Compound of Interest

Compound Name: ZK164015

Cat. No.: B061454 Get Quote

For researchers and drug development professionals navigating the landscape of progesterone

receptor (PR) antagonists for breast cancer therapy, ZK164015 (Onapristone) and Mifepristone

(RU486) represent two key compounds with distinct pharmacological profiles. This guide

provides an objective comparison of their performance in breast cancer cells, supported by

available experimental data, detailed methodologies for key assays, and visualizations of their

mechanisms and experimental workflows.

Executive Summary
Both ZK164015 and mifepristone are steroidal antiprogestins that have demonstrated

antiproliferative effects in PR-positive breast cancer cells. Their primary mechanism of action

involves blocking the progesterone receptor, thereby inhibiting the growth-promoting effects of

progesterone. However, they differ in their specific interaction with the PR and in their off-target

effects. Onapristone is classified as a pure, silent antagonist (Type I antiprogestin), whereas

mifepristone is a partial agonist/antagonist (Type II antiprogestin) with notable

antiglucocorticoid activity.[1]

The clinical development of the immediate-release formulation of onapristone was halted due

to instances of liver toxicity.[2][3] However, an extended-release formulation has been

developed to mitigate this risk and is under clinical investigation.[2] Mifepristone, widely known

for its use in medical abortion, has also been studied for its potential in breast cancer treatment

and prevention.[4][5]
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Comparative Data Presentation
The following tables summarize quantitative data from various studies on the effects of

ZK164015 (Onapristone) and Mifepristone on breast cancer cells. It is important to note that

the data are compiled from different studies and direct, side-by-side comparisons in the same

experimental setting are limited.

Table 1: In Vitro Antiproliferative Activity in Breast Cancer Cell Lines

Compound Cell Line Assay Endpoint Result Citation

ZK164015

(Onapristone)
T47-D Not specified

Growth

Inhibition

39%

inhibition
[6]

SK-BR-3 Not specified
Growth

Inhibition

17%

inhibition
[6]

CMT-U27

(Canine)
WST-8

Reduced

Viable Cells

Significant

reduction at

24h (p<0.05)

[7]

Mifepristone

(RU486)
T47-D Not specified

Growth

Inhibition

Dose-

dependent
[4]

MCF-7 Not specified
Growth

Inhibition

Dose-

dependent
[4]

HCC1937

(TNBC)
SRB Assay IC50 17.2 µM [4]

SUM149PT

(TNBC)
SRB Assay IC50 11.3 µM [4]

CMT-U27

(Canine)
WST-8

Reduced

Viable Cells

Significant

reduction at

24h (p<0.05)

[7]

Table 2: Effects on Cell Cycle and Apoptosis in Breast Cancer Cells
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Compound Cell Line Effect Observation Citation

ZK164015

(Onapristone)
T47-D, SK-BR-3 Cell Cycle Arrest

Accumulation of

cells in G0/G1

phase, reduction

of S-phase cells

[6]

Mifepristone

(RU486)
MCF-7 Apoptosis

Induction of

apoptosis
[8]

MCF-7 Cell Cycle Arrest G1 arrest [8]

HHUA Apoptosis

Dose-dependent

increase in

apoptosis and

Caspase-3

expression

[6]

Table 3: In Vivo Antitumor Activity in a Human Breast Cancer Xenograft Model

Treatment Model Effect Observation Citation

Onapristone

MCF-7

xenografts in

nude mice

Tumor Growth

Retardation of

estrogen-induced

tumor

progression

[2]

Mifepristone

MCF-7

xenografts in

nude mice

Tumor Growth

Retardation of

estrogen-induced

tumor

progression

[2]

Mechanism of Action and Signaling Pathways
ZK164015 (Onapristone) and Mifepristone differ in their interaction with the progesterone

receptor, leading to distinct downstream effects.

ZK164015 (Onapristone): As a Type I antiprogestin, it is considered a "pure" or "silent"

antagonist. It prevents the PR from dimerizing and binding to DNA, thereby completely
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blocking PR-mediated gene transcription.[9]

Mifepristone (RU486): As a Type II antiprogestin, it exhibits mixed agonist/antagonist activity.

When bound to the PR, it induces a conformational change that allows DNA binding but

prevents the recruitment of coactivators, thus inhibiting the transcription of progesterone-

responsive genes.[10] In some contexts, it can have partial agonist effects.[1] Mifepristone

also has significant affinity for the glucocorticoid receptor (GR), leading to antiglucocorticoid

effects.[11]
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Figure 1. Simplified signaling pathway of progesterone and the inhibitory mechanisms of
ZK164015 and mifepristone.

Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the efficacy

of these compounds.

Cell Viability Assay (WST-8)
This colorimetric assay measures the activity of cellular dehydrogenases, which is indicative of

the number of viable cells.

Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of

5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of ZK164015 and mifepristone in culture

medium. Replace the existing medium with 100 µL of the medium containing the compounds

or vehicle control.

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C

in a 5% CO2 incubator.

WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined

by plotting a dose-response curve.

Start Seed breast cancer cells
in 96-well plate Incubate 24h Treat with ZK164015,

mifepristone, or vehicle
Incubate for

defined period (24-72h) Add WST-8 reagent Incubate 1-4h Measure absorbance
at 450 nm

Calculate cell viability
and IC50 values End
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Figure 2. Experimental workflow for the WST-8 cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Cell Treatment: Culture breast cancer cells in 6-well plates and treat with ZK164015,

mifepristone, or vehicle control for a specified time (e.g., 48 hours).

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-

buffered saline (PBS).

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V

and propidium iodide (PI) to the cell suspension.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are

Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative.

Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1,

S, and G2/M).

Cell Treatment: Treat breast cancer cells with the compounds as described for the apoptosis

assay.

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at

-20°C.

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing

propidium iodide (PI) and RNase A.

Incubation: Incubate for 30 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to

determine the percentage of cells in each phase of the cell cycle.

Logical Relationships and Considerations
The choice between ZK164015 and mifepristone for further research and development in

breast cancer may depend on several factors.

Drug Selection Considerations Drug Characteristics

Target Patient Population
(e.g., PR+, specific subtype)

Desired Mechanism of Action
(Pure vs. Partial Antagonism)

Safety and Tolerability
(e.g., Liver Toxicity, Antiglucocorticoid Effects)

Potential for Combination Therapy
(e.g., with antiestrogens)

ZK164015 (Onapristone)

Pure PR Antagonist (Type I)
Potential for liver toxicity (IR formulation)

Reduced antiglucocorticoid activity

Mifepristone (RU486)

Partial PR Agonist/Antagonist (Type II)
Significant antiglucocorticoid activity

Established safety profile in other indications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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